molecular formula C16H12N2O6S B7480096 Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate

Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate

Cat. No. B7480096
M. Wt: 360.3 g/mol
InChI Key: LFDHYWQJJNBKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is a chemical compound that has been used extensively in scientific research. It is a sulfonate ester of 8-quinolinol, which is a heterocyclic compound with a broad range of biological activities.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is based on its ability to chelate metal ions. The compound contains a nitrogen and an oxygen atom in the quinoline ring and a sulfonate group. These functional groups have a high affinity for metal ions, which allows the compound to selectively bind to specific metal ions. The binding of the metal ion induces a change in the fluorescence properties of the compound, which can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects:
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate has no known biochemical or physiological effects. It is not used as a drug and does not have any therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate in lab experiments include its high selectivity for metal ions, its sensitivity, and its ease of use. The compound is also stable and has a long shelf life. However, the limitations of using this compound include its toxicity and the need for careful handling. It is also relatively expensive compared to other fluorescent probes.

Future Directions

There are several future directions for the use of Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate in scientific research. One direction is the development of new metal complexes for catalytic applications. Another direction is the use of the compound as a fluorescent probe for the detection of other metal ions. Additionally, the compound could be used as a reagent for the determination of other biomolecules such as nucleic acids and lipids. Finally, the development of new synthetic methods for the compound could lead to more efficient and cost-effective production.
Conclusion:
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is a valuable tool for scientific research. Its ability to selectively bind to metal ions and its fluorescence properties make it a popular choice for a variety of applications. While there are limitations to its use, the compound has a bright future in the field of chemical biology.

Synthesis Methods

Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is synthesized by the reaction of 8-hydroxyquinoline with 4-methoxy-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is obtained as a yellow crystalline solid and can be purified by recrystallization.

Scientific Research Applications

Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate has been used in a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. In addition, it has been used as a reagent for the determination of amino acids and peptides.

properties

IUPAC Name

quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S/c1-23-14-8-7-12(10-13(14)18(19)20)25(21,22)24-15-6-2-4-11-5-3-9-17-16(11)15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDHYWQJJNBKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate

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